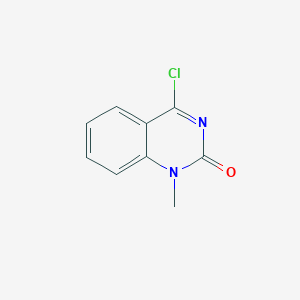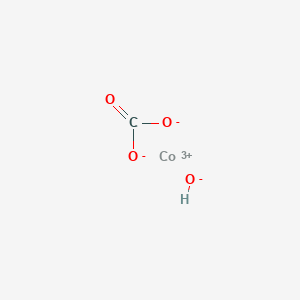
Cobalt(3+) carbonate hydroxide (1/1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt(3+) carbonate hydroxide (1/1/1) is a compound that combines cobalt, carbonate, and hydroxide ions in a specific stoichiometric ratio
准备方法
Synthetic Routes and Reaction Conditions
Cobalt(3+) carbonate hydroxide (1/1/1) can be synthesized through various methods, including hydrothermal synthesis and co-precipitation. One common method involves dissolving cobalt nitrate in deionized water, followed by the addition of ammonium fluoride and sodium carbonate. The mixture is then subjected to hydrothermal conditions, typically at temperatures around 120-180°C for several hours .
Industrial Production Methods
In industrial settings, the production of cobalt(3+) carbonate hydroxide (1/1/1) often involves large-scale hydrothermal reactors. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Cobalt(3+) carbonate hydroxide (1/1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form cobalt oxide or reduced to cobalt metal under specific conditions .
Common Reagents and Conditions
Common reagents used in reactions with cobalt(3+) carbonate hydroxide (1/1/1) include mineral acids, such as hydrochloric acid, which can dissolve the compound to form cobalt chloride and release carbon dioxide . Other reagents include hydrogen peroxide for oxidation reactions and sodium borohydride for reduction reactions .
Major Products Formed
The major products formed from reactions involving cobalt(3+) carbonate hydroxide (1/1/1) depend on the specific reaction conditions. For instance, oxidation reactions typically yield cobalt oxide, while reduction reactions can produce cobalt metal .
科学研究应用
Cobalt(3+) carbonate hydroxide (1/1/1) has a wide range of scientific research applications:
Energy Storage: The compound is utilized in the development of supercapacitors and batteries due to its high specific capacitance and excellent cycling stability.
Gas Sensing: It is employed in the fabrication of gas sensors, particularly for detecting gases like ammonia.
Materials Science: The unique structural properties of cobalt(3+) carbonate hydroxide (1/1/1) make it suitable for use in advanced materials and nanostructures.
作用机制
The mechanism by which cobalt(3+) carbonate hydroxide (1/1/1) exerts its effects is primarily related to its ability to facilitate electron transfer processes. In catalysis, for example, the compound’s structure allows for efficient electron transfer, which enhances its catalytic activity in reactions like the oxygen evolution reaction . The molecular targets and pathways involved include the active sites on the cobalt ions, which interact with reactant molecules to facilitate the desired chemical transformations .
相似化合物的比较
Cobalt(3+) carbonate hydroxide (1/1/1) can be compared with other similar compounds, such as cobalt(II) carbonate, cobalt(II) hydroxide, and nickel-cobalt carbonate hydroxide hydrate
Cobalt(II) Carbonate: Similar in composition but typically less active in catalytic applications.
Cobalt(II) Hydroxide: Shares hydroxide ions but lacks the carbonate component, affecting its structural properties and reactivity.
Nickel-Cobalt Carbonate Hydroxide Hydrate: A mixed-metal compound that combines the properties of both nickel and cobalt, offering unique advantages in certain applications.
属性
CAS 编号 |
62647-83-0 |
|---|---|
分子式 |
CHCoO4-3 |
分子量 |
135.95 g/mol |
IUPAC 名称 |
cobalt;carbonate;hydroxide |
InChI |
InChI=1S/CH2O3.Co.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2/p-3 |
InChI 键 |
AMBICLBCMQSUDI-UHFFFAOYSA-K |
SMILES |
C(=O)([O-])[O-].[OH-].[Co+3] |
规范 SMILES |
C(=O)([O-])[O-].[OH-].[Co] |
Key on ui other cas no. |
62647-83-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


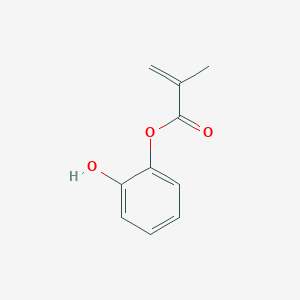
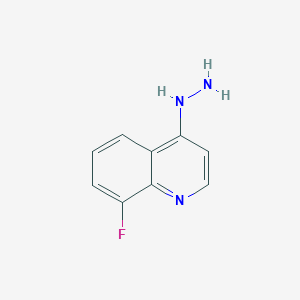
![2,2-Dimethyl-2H-benzo[B][1,4]thiazin-3(4H)-one](/img/structure/B1626550.png)
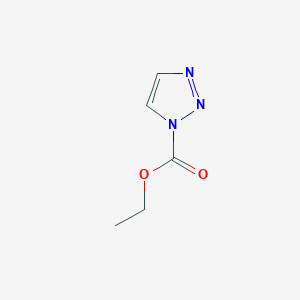
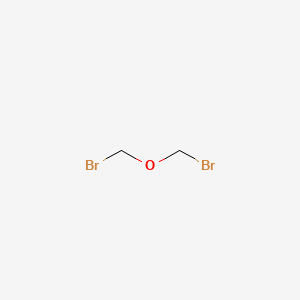
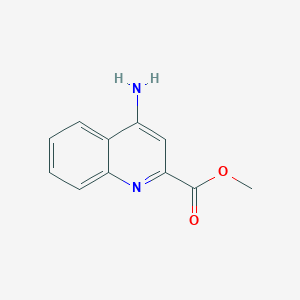
![4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B1626557.png)
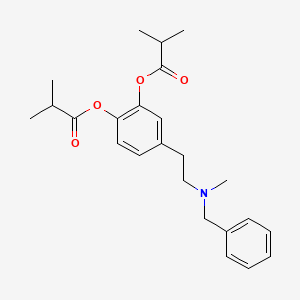
![6-(Pyridin-3-yl)imidazo[2,1-b]thiazole](/img/structure/B1626560.png)
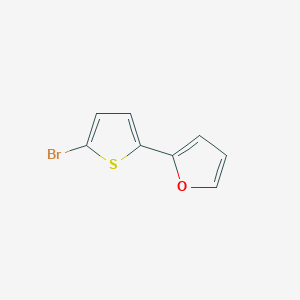
![Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B1626563.png)
